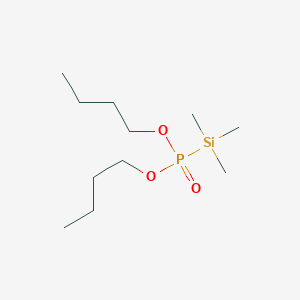
Dibutyl (trimethylsilyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (trimethylsilyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a trimethylsilyl group and two butyl groups. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications, particularly in the field of organophosphorus chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl (trimethylsilyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibutyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (trimethylsilyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield dibutyl phosphonic acid and trimethylsilanol.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Dibutyl phosphonic acid and trimethylsilanol.
Oxidation: Phosphonic acids.
Applications De Recherche Scientifique
Dibutyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which dibutyl (trimethylsilyl)phosphonate exerts its effects involves the reactivity of the phosphonate group. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes involved in phosphorylation, thereby influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl phosphonate
- Trimethylsilyl phosphonate
- Dimethyl (trimethylsilyl)phosphonate
Uniqueness
Dibutyl (trimethylsilyl)phosphonate is unique due to the presence of both butyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other phosphonates. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Propriétés
IUPAC Name |
dibutoxyphosphoryl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-13-15(12,16(3,4)5)14-11-9-7-2/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYPAPEHRHOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O3PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553182 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18047-96-6 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













